molecular formula C12H10N2O3 B3032918 2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide CAS No. 6272-35-1

2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide

Cat. No.: B3032918
CAS No.: 6272-35-1
M. Wt: 230.22 g/mol
InChI Key: KKWTXNWHXSGCHQ-UHFFFAOYSA-N
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Description

2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is a compound that belongs to the class of cyanoacetamides It features a chromen-4-yl group, which is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chromen-4-yl group enhances its reactivity and potential for forming diverse heterocyclic compounds .

Biological Activity

2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide (CAS No. 6272-35-1) is a compound of interest due to its diverse biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. Its structure features a coumarin moiety, which has been linked to various pharmacological effects, including anti-Alzheimer and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C₁₂H₁₀N₂O₃
  • Molecular Weight : 230.22 g/mol
  • Purity : >90% .

Biological Activity Overview

The biological activity of this compound has been extensively studied, revealing its potential in various therapeutic areas:

1. Acetylcholinesterase Inhibition

Research indicates that derivatives of this compound exhibit significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. One study reported that certain derivatives showed noncompetitive inhibition with an IC₅₀ value lower than that of standard drugs like tacrine and galantamine . Molecular docking studies revealed that the compound interacts with specific amino acids in the active site of AChE, suggesting a dual binding mechanism .

2. Antioxidant Activity

In vitro studies have demonstrated that these compounds possess moderate antilipid peroxidation activity, indicating potential antioxidant properties. This activity is essential for protecting cells from oxidative stress-related damage .

3. Cytotoxicity

The cytotoxic effects of this compound were evaluated against human embryonic kidney (HEK-293) cells. The results showed cytotoxicity comparable to standard treatments, suggesting that while the compound may inhibit cancer cell proliferation, it also poses risks to normal cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

StudyFindings
Synthesis and AChE Inhibition Demonstrated that derivatives exhibited potent AChE inhibition with IC₅₀ values significantly lower than standard drugs .
Antioxidant Activity Compounds showed moderate antioxidant properties through inhibition of lipid peroxidation .
Cytotoxicity Analysis Evaluated against HEK-293 cells; showed comparable cytotoxicity to standard drugs .
Molecular Docking Insights into binding interactions with AChE revealed dual site binding mechanisms .

Pharmacokinetic Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggested that the coumarin derivatives derived from this compound exhibit favorable pharmacokinetic properties and low hepatotoxicity. This profile supports their potential development as therapeutic agents .

Properties

IUPAC Name

2-cyano-2-(2-oxo-3,4-dihydrochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-6-9(12(14)16)8-5-11(15)17-10-4-2-1-3-7(8)10/h1-4,8-9H,5H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWTXNWHXSGCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284483
Record name 2-cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-35-1
Record name NSC37422
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 2
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 3
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 4
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 5
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 6
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide

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